1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluorinated pyrimidine, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the imidazolidine-2,4-dione ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazolidine-2,4-dione ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidine ring may interact with nucleic acids or enzymes, leading to inhibition of biological processes. The piperidine and imidazolidine-2,4-dione moieties may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[5-Fluoro-6-(methyl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 1-{1-[5-Fluoro-6-(ethyl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
Uniqueness
1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to the presence of the propan-2-yl group on the pyrimidine ring, which may enhance its biological activity and specificity compared to similar compounds. The combination of functional groups in this compound also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C18H26FN5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[1-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H26FN5O3/c1-12(2)16-15(19)17(21-11-20-16)22-6-4-13(5-7-22)24-10-14(25)23(18(24)26)8-9-27-3/h11-13H,4-10H2,1-3H3 |
InChI Key |
HWAYRQQXYRXURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC)F |
Origin of Product |
United States |
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